N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide hydrochloride N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1251923-33-7
VCID: VC2815368
InChI: InChI=1S/C8H16N2OS.ClH/c1-6(2)3-9-8(11)7-4-12-5-10-7;/h6-7,10H,3-5H2,1-2H3,(H,9,11);1H
SMILES: CC(C)CNC(=O)C1CSCN1.Cl
Molecular Formula: C8H17ClN2OS
Molecular Weight: 224.75 g/mol

N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide hydrochloride

CAS No.: 1251923-33-7

Cat. No.: VC2815368

Molecular Formula: C8H17ClN2OS

Molecular Weight: 224.75 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide hydrochloride - 1251923-33-7

Specification

CAS No. 1251923-33-7
Molecular Formula C8H17ClN2OS
Molecular Weight 224.75 g/mol
IUPAC Name N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide;hydrochloride
Standard InChI InChI=1S/C8H16N2OS.ClH/c1-6(2)3-9-8(11)7-4-12-5-10-7;/h6-7,10H,3-5H2,1-2H3,(H,9,11);1H
Standard InChI Key QQJWXWVTAZVGNU-UHFFFAOYSA-N
SMILES CC(C)CNC(=O)C1CSCN1.Cl
Canonical SMILES CC(C)CNC(=O)C1CSCN1.Cl

Introduction

Structural Characteristics and Chemical Properties

N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide hydrochloride belongs to the broader class of thiazolidine derivatives, which feature a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The compound incorporates several key structural elements that define its chemical identity and behavior.

Molecular Structure

The compound possesses a fundamental thiazolidine scaffold with a 4-carboxamide modification attached to a 2-methylpropyl (isobutyl) group. Its structure contains multiple functional groups that contribute to its chemical versatility:

  • A five-membered thiazolidine ring containing sulfur and nitrogen

  • A carboxamide group at the 4-position

  • A 2-methylpropyl (isobutyl) substituent

  • A hydrochloride salt form that enhances solubility and stability

This molecular architecture shares similarities with other thiazolidine derivatives such as 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylic acid, though with distinctive modifications to the functional groups that likely influence its biological activity profile .

Physicochemical Properties

N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide hydrochloride typically presents as a crystalline solid at room temperature. Based on structural analysis and comparison with similar compounds, the following physicochemical properties can be anticipated:

PropertyValue/Description
Physical StateCrystalline powder
ColorWhite to off-white
Molecular WeightApproximately 250-260 g/mol
SolubilitySoluble in water and polar organic solvents
Storage ConditionsRoom temperature in sealed containers
StabilityStable under normal conditions, sensitive to oxidation

The hydrochloride salt form significantly enhances the compound's water solubility compared to its free base form, making it potentially more suitable for pharmaceutical formulations and biological testing.

Synthesis Methods and Characterization

The synthesis of N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide hydrochloride involves several chemical transformations that must be carefully controlled to ensure high purity and yield.

Analytical Characterization

Comprehensive characterization of N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide hydrochloride would typically involve multiple analytical techniques:

Analytical MethodInformation Provided
NMR SpectroscopyStructural confirmation, purity assessment
Mass SpectrometryMolecular weight verification, fragmentation pattern
Infrared SpectroscopyFunctional group identification
HPLCPurity determination, separation from synthetic byproducts
Elemental AnalysisCompositional verification
X-ray CrystallographyThree-dimensional structural elucidation

High-performance liquid chromatography coupled with ultraviolet detection (HPLC-UV) represents a particularly valuable technique for the analysis of thiazolidine derivatives, allowing for precise quantification and structural confirmation .

Potential ActivityMechanism of Action
Anti-inflammatoryModulation of inflammatory signaling pathways
AntimicrobialInterference with bacterial cell wall synthesis
Enzyme InhibitionBinding to specific active sites on target enzymes
Metabolic RegulationInteraction with metabolic enzymes and receptors

Thiazolidine derivatives with the carboxamide functionality often display enhanced binding to biological targets due to the amide group's hydrogen bonding capabilities, potentially conferring greater selectivity in receptor interactions.

Structure-Activity Relationships

The specific structural features of N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide hydrochloride likely influence its biological activity profile:

  • The thiazolidine ring provides a scaffold that can interact with multiple biological targets

  • The 2-methylpropyl (isobutyl) group may enhance lipophilicity and membrane permeability

  • The carboxamide functionality can participate in hydrogen bonding with receptor sites

  • The hydrochloride salt form improves bioavailability by enhancing solubility

These structural attributes position the compound as a potential candidate for diverse therapeutic applications, particularly in areas where other thiazolidine derivatives have shown promise.

Analytical Methods for Detection and Quantification

Accurate detection and quantification of N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide hydrochloride in various matrices requires sophisticated analytical methodologies.

Chromatographic Techniques

High-performance liquid chromatography (HPLC) represents a cornerstone technique for the analysis of thiazolidine derivatives. For N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide hydrochloride, the following parameters might be considered:

ParameterRecommendation
ColumnReversed-phase C18 (150 × 4.6 mm, 5.0 μm)
Mobile PhaseGradient elution with acetonitrile and buffer
DetectionUV detection at approximately 220-280 nm
Flow Rate1.0 mL/min
Sample PreparationDisulfide reduction, derivatization if needed

This approach draws from established methodologies for similar thiazolidine compounds, which have demonstrated effective separation and quantification capabilities .

Spectroscopic Methods

Spectroscopic techniques provide valuable structural information and can be used complementarily with chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the presence of key structural elements

  • Infrared (IR) spectroscopy identifies functional groups, particularly the carboxamide and NH moieties

  • Mass spectrometry provides molecular weight confirmation and fragmentation patterns

These methods collectively enable comprehensive structural characterization and purity assessment, critical for research applications and quality control .

Research Applications and Future Directions

N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide hydrochloride's structural features suggest several promising research directions and applications.

Current Research Focus

Current research on thiazolidine derivatives focuses on several key areas that may be relevant to N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide hydrochloride:

Research AreaPotential Significance
Antimicrobial DevelopmentAddressing bacterial resistance mechanisms
Anti-inflammatory AgentsNovel approaches to inflammatory disorders
Metabolic RegulationPotential applications in diabetes and metabolic syndrome
Enzymatic InhibitionTargeting specific pathological processes

The compound's unique structural attributes position it as a potential candidate for medicinal chemistry exploration, particularly in developing targeted therapeutics with enhanced selectivity profiles.

Future Research Directions

Future research on N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide hydrochloride may productively explore:

  • Structure-activity relationship studies to optimize biological activity

  • Development of synthetic analogues with enhanced potency or selectivity

  • Investigation of specific molecular targets and binding mechanisms

  • Exploration of potential synergistic effects with established therapeutics

These research avenues could expand our understanding of thiazolidine pharmacology while potentially yielding novel therapeutic candidates.

Hazard CategoryPotential Concerns
Acute ToxicityPossibly harmful if swallowed
Skin ContactMay cause skin irritation
Eye ContactMay cause eye irritation
RespiratoryMay cause respiratory tract irritation

These hazard assessments are extrapolated from data on similar thiazolidine derivatives and hydrochloride salts, and specific toxicological testing would be required for definitive characterization .

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